molecular formula C12H13NO3S B8539101 1-(propane-1-sulfonyl)-1H-indole-6-carbaldehyde

1-(propane-1-sulfonyl)-1H-indole-6-carbaldehyde

Cat. No. B8539101
M. Wt: 251.30 g/mol
InChI Key: DEOJUJHSKUFKAU-UHFFFAOYSA-N
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Patent
US08268858B2

Procedure details

To sodium hydride (0.174 g, 4.35 mmol) in tetrahydrofuran (6.8 mL, 0.084 mol), 1H-Indole-6-carbaldehyde (59, 0.486 g, 3.35 mol) was added. After 30 minutes, propane-1-sulfonyl chloride (0.565 mL, 5.02 mol) was added. After two hours, it was quenched with 1M HCl (aqueous) and extracted twice with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated. The desired compound was purified by silica gel column chromatography eluting with a gradient of ethyl acetate in hexane to give 516 mg of desired compound. MS (ESI) [M−H+]−=250.1.
Quantity
0.174 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
0.486 g
Type
reactant
Reaction Step One
Quantity
0.565 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].O1CCCC1.[NH:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([CH:17]=[O:18])[CH:15]=2)[CH:10]=[CH:9]1.[CH2:19]([S:22](Cl)(=[O:24])=[O:23])[CH2:20][CH3:21]>>[CH2:19]([S:22]([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([CH:17]=[O:18])[CH:15]=2)[CH:10]=[CH:9]1)(=[O:24])=[O:23])[CH2:20][CH3:21] |f:0.1|

Inputs

Step One
Name
Quantity
0.174 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
6.8 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0.486 g
Type
reactant
Smiles
N1C=CC2=CC=C(C=C12)C=O
Step Two
Name
Quantity
0.565 mL
Type
reactant
Smiles
C(CC)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
it was quenched with 1M HCl (aqueous)
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The desired compound was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with a gradient of ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CC)S(=O)(=O)N1C=CC2=CC=C(C=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 516 mg
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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